molecular formula C29H34N4O4S B15112473 Ethyl 4-({[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]carbonothioyl}amino)benzoate

Ethyl 4-({[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]carbonothioyl}amino)benzoate

Cat. No.: B15112473
M. Wt: 534.7 g/mol
InChI Key: LVNKZGKUQVQHQZ-UHFFFAOYSA-N
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Description

Ethyl 4-({[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]carbonothioyl}amino)benzoate is a complex organic compound with a unique structure that includes a phenylcyclohexylidene moiety, a piperazine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]carbonothioyl}amino)benzoate typically involves multiple steps:

    Formation of the Phenylcyclohexylidene Intermediate: This step involves the reaction of a phenyl-substituted cyclohexanone with appropriate reagents to form the phenylcyclohexylidene intermediate.

    Introduction of the Piperazine Ring: The intermediate is then reacted with a piperazine derivative to introduce the piperazine ring.

    Formation of the Benzoate Ester: Finally, the compound is esterified with ethyl benzoate under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]carbonothioyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the benzoate ester.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-({[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]carbonothioyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-({[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]carbonothioyl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The phenylcyclohexylidene moiety may interact with hydrophobic pockets, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-phenyl-2,4-dioxobutanoate
  • 4-(2-{[(2,6-Dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-ethyl-1-piperazinecarbothioamide

Uniqueness

Ethyl 4-({[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]carbonothioyl}amino)benzoate is unique due to its combination of a phenylcyclohexylidene moiety, a piperazine ring, and a benzoate ester. This unique structure imparts specific chemical and physical properties that differentiate it from similar compounds.

Properties

Molecular Formula

C29H34N4O4S

Molecular Weight

534.7 g/mol

IUPAC Name

ethyl 4-[[4-[2-[(2-hydroxy-6-oxo-4-phenylcyclohexen-1-yl)methylideneamino]ethyl]piperazine-1-carbothioyl]amino]benzoate

InChI

InChI=1S/C29H34N4O4S/c1-2-37-28(36)22-8-10-24(11-9-22)31-29(38)33-16-14-32(15-17-33)13-12-30-20-25-26(34)18-23(19-27(25)35)21-6-4-3-5-7-21/h3-11,20,23,34H,2,12-19H2,1H3,(H,31,38)

InChI Key

LVNKZGKUQVQHQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)CCN=CC3=C(CC(CC3=O)C4=CC=CC=C4)O

Origin of Product

United States

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